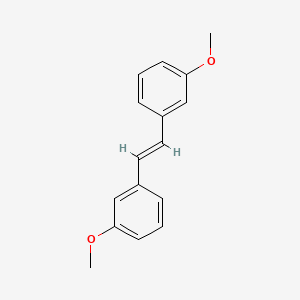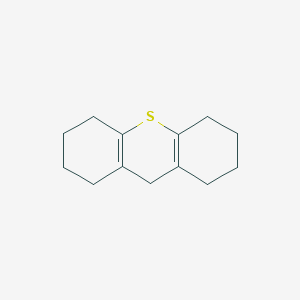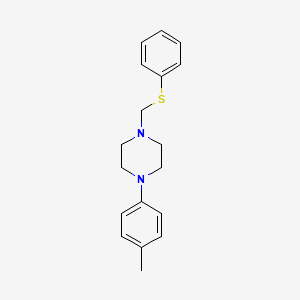![molecular formula C11H12N2O4S B14727925 (4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid CAS No. 6268-83-3](/img/structure/B14727925.png)
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid is an organic compound with the molecular formula C11H12N2O4S This compound is characterized by the presence of a carbamoylsulfanyl group attached to an acetylamino phenyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid typically involves multiple steps. One common method includes the reaction of 4-aminophenylacetic acid with carbamoylsulfanylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamoylsulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophilic Reagents: Nitric acid, bromine.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Nitrated or Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The carbamoylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. Additionally, the phenylacetic acid moiety can interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenylacetic acid: Lacks the carbamoylsulfanyl group but shares the phenylacetic acid structure.
Carbamoylsulfanylacetic acid: Contains the carbamoylsulfanyl group but lacks the phenyl ring.
Uniqueness
(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid is unique due to the combination of the carbamoylsulfanyl group and the phenylacetic acid structure. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
6268-83-3 |
|---|---|
Formule moléculaire |
C11H12N2O4S |
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
2-[4-[(2-carbamoylsulfanylacetyl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C11H12N2O4S/c12-11(17)18-6-9(14)13-8-3-1-7(2-4-8)5-10(15)16/h1-4H,5-6H2,(H2,12,17)(H,13,14)(H,15,16) |
Clé InChI |
URDSUSQMKXUXTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)NC(=O)CSC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



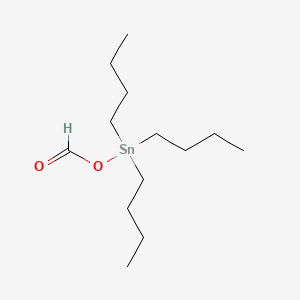

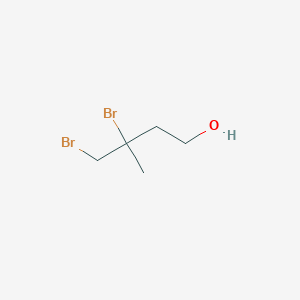
![Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate](/img/structure/B14727857.png)

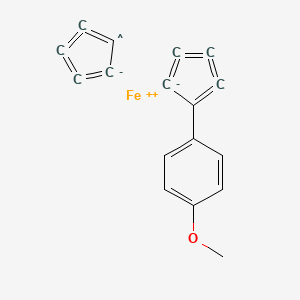
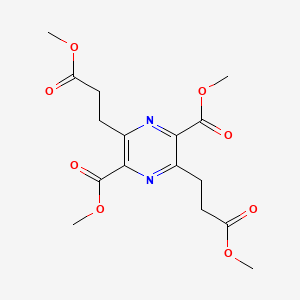
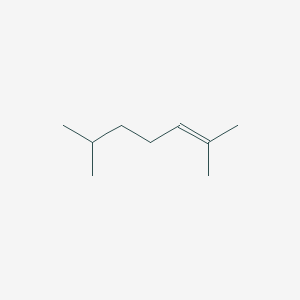
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
